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Fusaricidin A

Cat. No.: B1576585
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Description

Contextualizing Lipopeptide Antibiotics in Microbial Secondary Metabolism

Microorganisms, including bacteria and fungi, produce a vast array of chemical compounds. These are broadly categorized into primary and secondary metabolites. Primary metabolites are essential for the normal growth, development, and reproduction of the organism. In contrast, secondary metabolites are not directly involved in these fundamental processes but often serve crucial ecological functions, such as defense against environmental stressors or predation. gardp.org Many antibiotics in clinical use have been developed from these secondary metabolites. gardp.org

Lipopeptides (LPs) are a prominent class of secondary metabolites synthesized by a diverse range of bacteria and fungi. nih.gov Structurally, these molecules are amphiphilic, characterized by a hydrophilic peptide head-group linked to a hydrophobic fatty acid tail. frontiersin.org This dual nature is fundamental to their biological activity. frontiersin.org The synthesis of most lipopeptides, including fusaricidins, occurs through large, multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPSs) rather than via the ribosomal machinery responsible for protein synthesis. frontiersin.orgevitachem.com This non-ribosomal pathway allows for the incorporation of non-proteinogenic amino acids and other structural modifications, leading to a vast diversity of lipopeptide structures and, consequently, a wide array of biological activities. nih.gov These activities include antimicrobial, antiviral, immunosuppressive, and antitumor effects, making them a subject of intense biotechnological interest. nih.govnih.gov

Historical Discoveries and Classification of Fusaricidin-Type Compounds

The first member of this family, Fusaricidin A, was isolated from the culture broth of Bacillus polymyxa KT-8 (now known as Paenibacillus polymyxa). nih.govnpatlas.org This bacterium was found in the rhizosphere of garlic plants afflicted with basal rot, a disease caused by Fusarium oxysporum. nih.gov The initial discovery of fusaricidins, also referred to as the LI-F series of antibiotics, dates back to the work of Kakinuma and others. nih.govgoogle.com

Fusaricidin-type compounds (FTCs) are a group of closely related lipodepsipeptides. mdpi.comnih.gov Their general structure consists of a cyclic hexadepsipeptide ring linked to a distinctive 15-guanidino-3-hydroxypentadecanoic acid (GHPD) side chain. mdpi.comfrontiersin.orgacs.org The peptide ring is formed by an ester bond between the C-terminal D-Ala and the β-hydroxy group of the N-terminal L-Thr. researchgate.net

The classification of the numerous fusaricidin analogues is based on the variations in the amino acid residues at specific positions within the cyclic peptide moiety. frontiersin.orgresearchgate.net To date, more than 14 members of the fusaricidin family have been reported. apsnet.orgresearchgate.net The variability in the amino acid composition directly influences the antimicrobial spectrum and potency of each analogue. researchgate.net

Table 1: Classification of Selected Fusaricidin-Type Compounds
Compound NameAmino Acid Composition of Cyclic MoietyProducing OrganismReference
This compound (LI-F04a)L-Thr, D-Val, L-Phe, D-allo-Thr, D-Asn, D-AlaPaenibacillus polymyxa nih.govresearchgate.net
Fusaricidin B (LI-F03a)L-Thr, L-Val, L-Phe, D-allo-Thr, D-Asn, D-AlaPaenibacillus polymyxa mdpi.com
Fusaricidin CL-Thr, D-Val, L-Tyr, D-allo-Thr, D-Asn, D-AlaPaenibacillus polymyxa mdpi.com
Fusaricidin DL-Thr, L-Val, L-Tyr, D-allo-Thr, D-Asn, D-AlaPaenibacillus polymyxa mdpi.com
Fusaricidin EL-Thr, D-Val, D-allo-Ile, D-allo-Thr, L-Gln, D-AlaPaenibacillus sp. beilstein-journals.org
LI-F07aL-Thr, D-Val, L-Phe, D-allo-Thr, D-Asn, D-AlaPaenibacillus polymyxa WLY78 frontiersin.org
[ΔAla6] LI-F07aL-Thr, D-Val, L-Phe, D-allo-Thr, D-AsnEngineered Paenibacillus polymyxa WLY78 frontiersin.orgfrontiersin.org

Significance of this compound as a Model for Bioactive Lipopeptides

This compound serves as a significant model compound for the study of bioactive lipopeptides for several reasons. Its potent biological activity, particularly its strong antifungal action against various plant pathogenic fungi like Fusarium species, makes it a prime candidate for agricultural applications. frontiersin.orgapsnet.org It also exhibits activity against Gram-positive bacteria. nih.govsmolecule.com

The mechanism of action for fusaricidins involves the disruption of cell membranes. smolecule.commdpi.com The amphiphilic structure allows the molecule to interact with and permeabilize the plasma and mitochondrial membranes of target cells, leading to cytoplasmic leakage, inhibition of spore germination, and ultimately cell death. evitachem.commdpi.comsmolecule.commdpi.com This mode of action, targeting fundamental cellular structures, is a key area of research for developing new antimicrobial agents.

Furthermore, the biosynthesis of this compound is well-characterized, providing a valuable model for understanding and manipulating NRPS systems. The fusaricidin biosynthetic gene cluster (fus cluster) has been identified and sequenced. frontiersin.orgnih.gov It consists of several genes, with fusA being the largest, encoding the six-module NRPS responsible for assembling the peptide core. apsnet.orgmdpi.comnih.govnih.gov The other genes in the operon, fusB through fusG, are involved in synthesizing the lipid side chain. apsnet.orgmdpi.com This detailed genetic understanding has enabled the use of genetic engineering techniques to create novel fusaricidin derivatives with potentially enhanced antifungal activity. frontiersin.orgfrontiersin.orgnih.gov For instance, the deletion of specific modules within the FusA synthetase has led to the production of new analogues, such as [ΔAla6] LI-F07a, which shows increased efficacy against certain fungal pathogens compared to its parent compound. frontiersin.orgfrontiersin.org This highlights this compound's importance not just as a natural antibiotic but also as a scaffold for biosynthetic engineering and the development of new bioactive compounds.

Properties

bioactivity

Gram+, Fungi,

sequence

TVVTNA

Origin of Product

United States

Microbial Producers and Structural Diversity of Fusaricidin Type Compounds

Identification and Characterization of Paenibacillus Species as Fusaricidin A Producers

The production of fusaricidins is a hallmark of the Paenibacillus genus, particularly within the species Paenibacillus polymyxa. frontiersin.org These bacteria, often found in soil and plant rhizospheres, produce fusaricidins as secondary metabolites, which are thought to play a role in their ability to suppress plant pathogenic fungi. nih.gov

Numerous strains of Paenibacillus polymyxa have been identified as producers of fusaricidin and its analogues. These strains are often isolated from environmental sources, such as the rhizosphere of plants. nih.gov The profile of fusaricidin analogues produced can vary significantly between different strains and can even be influenced by cultivation conditions. researchgate.net

The biosynthesis of fusaricidins is governed by a large nonribosomal peptide synthetase (NRPS) encoded by the fusA gene, which is part of the fusaricidin biosynthetic gene cluster (fus). frontiersin.orgnih.gov This enzyme complex assembles the peptide portion of the molecule. frontiersin.org Genetic engineering of the fusA synthetase has been shown to create novel fusaricidin derivatives. frontiersin.org

Several key P. polymyxa strains have been characterized for their fusaricidin production:

P. polymyxa KT-8: Originally isolated from the rhizosphere of garlic, this strain was the source from which fusaricidins A, B, C, and D were first identified. nih.govmdpi.com

P. polymyxa WLY78: This strain produces fusaricidin and has been studied for its antifungal activity against Fusarium oxysporum. mdpi.com It is known to produce fusaricidin LI-F07a. frontiersin.orgfrontiersin.org The fusaricidin biosynthesis in this strain is controlled by a KinB-Spo0A-AbrB signaling pathway. apsnet.org

P. polymyxa PKB1: Identified as a potential biocontrol agent against the blackleg disease of canola, this strain produces a mixture of fusaricidins with molecular masses of 883, 897, 948, and 961 Da. nih.govcdnsciencepub.com The fusaricidin biosynthetic gene cluster in this strain spans 32.4 kb. nih.gov

P. polymyxa A21: This strain produces fusaricidins A, B, C, and D and shows significant antagonistic activity against Botrytis cinerea. hep.com.cn

P. polymyxa L-1129: This strain is known for producing the LI-F series of antibiotics, including LI-F03, LI-F04, LI-F05, LI-F07, and LI-F08. mdpi.comclockss.org

P. polymyxa Strains DSM 32871 and M1: These strains have been shown to produce a complex and variable mixture of fusaricidins and polymyxins. nih.govresearchgate.net Strain M1 is known to produce fusaricidins A, B, C, and D. researchgate.net

Paenibacillus polymyxa StrainKnown Fusaricidin ProductsReference(s)
KT-8This compound, B, C, D nih.govmdpi.com
WLY78Fusaricidin LI-F07a frontiersin.orgfrontiersin.org
PKB1Mixture including this compound and B nih.govcdnsciencepub.com
A21This compound, B, C, D hep.com.cn
L-1129LI-F Antibiotic Complex (LI-F03 to LI-F08) mdpi.comclockss.org
M1This compound, B, C, D researchgate.net

While P. polymyxa is the most well-documented producer, other species within the Paenibacillus genus have also been associated with the production of fusaricidin-type compounds. Research has led to the identification of novel species and subspecies capable of synthesizing these antibiotics. For instance, strains Lu16774 and Lu17007 were identified as belonging to a new subspecies named Paenibacillus polymyxa ssp. plantarum, and strain Lu17015 was proposed as a new species, Paenibacillus epiphyticus, both of which produce novel fusaricidin-type compounds. google.com

Paenibacillus polymyxa Strains and Their Production Profiles

Structural Elucidation and Characterization of this compound and Analogues

Fusaricidins are classified as cyclic lipodepsipeptides. mdpi.com Their general structure consists of two main components: a lipid side chain and a cyclic peptide ring. This fundamental architecture is conserved across the family, with variations in the amino acid sequence of the peptide ring giving rise to the different analogues. frontiersin.org

This compound is a foundational member of this antibiotic family. nih.gov Its structure has been determined through a combination of mass spectrometry and NMR experiments. nih.gov

Key structural features of this compound include:

A Cyclic Hexadepsipeptide Core: The core is a ring composed of six amino acid residues. evitachem.comsmolecule.com This ring includes an ester linkage, which classifies it as a depsipeptide. nih.gov The peptide moiety in the fusaricidin family typically contains four D-amino acids and two L-amino acids, which contributes to its stability. frontiersin.orgevitachem.com

A Unique Lipid Side Chain: Attached to the N-terminal amino acid of the peptide ring is a distinctive lipid moiety, 15-guanidino-3-hydroxypentadecanoic acid (GHPD). mdpi.comsmolecule.com This ω-functionalized lipid side chain, with its positively charged guanidine (B92328) group, is a critical element for the biological activity of fusaricidins. frontiersin.orgmdpi.com

Molecular Weight: this compound has a molecular weight of approximately 883 Da. cdnsciencepub.comhep.com.cnevitachem.com

The fusaricidin family is extensive, with at least 14 distinct members reported. frontiersin.orgfrontiersin.org The primary source of this diversity lies in the amino acid composition of the cyclic hexapeptide moiety. The general peptide sequence is L-Thr¹-X²-X³-D-allo-Thr⁴-X⁵-D-Ala⁶, where X², X³, and X⁵ are variable positions. frontiersin.orgjmb.or.kr

The well-known fusaricidins A, B, C, and D are structurally analogous to members of the LI-F antibiotic series. clockss.orggoogle.com

This compound is identical to LI-F04a . google.comresearchgate.net

Fusaricidin B is identical to LI-F04b . google.com

Fusaricidin C is identical to LI-F03a . hep.com.cngoogle.com

Fusaricidin D is identical to LI-F03b . hep.com.cngoogle.com

The 'a' and 'b' designations within the LI-F series, such as LI-F04a and LI-F04b, typically denote a difference at one amino acid position, often between asparagine and glutamine. mdpi.combeilstein-journals.org The diversity extends to other analogues like the LI-F05, LI-F07, and LI-F08 series, each with variations in the peptide ring that alter their biological activity profiles. mdpi.comhep.com.cn

Fusaricidin AnalogueAlternative NameMolecular Weight (Da)Key Structural Variation (Amino Acid Substitutions)Reference(s)
This compoundLI-F04a883Contains D-Val, L-Val, D-Asn at positions X², X³, X⁵ cdnsciencepub.comhep.com.cngoogle.com
Fusaricidin BLI-F04b897Similar to A, often differing by a CH₂ group (e.g., Gln instead of Asn) cdnsciencepub.comhep.com.cngoogle.com
Fusaricidin CLI-F03a947Contains D-Val, L-Phe, D-Asn at positions X², X³, X⁵ hep.com.cngoogle.com
Fusaricidin DLI-F03b961Similar to C, often differing by a CH₂ group (e.g., Gln instead of Asn) hep.com.cngoogle.com
Fusaricidin LI-F07a-~931Peptide moiety: L-Thr¹, D-Val², L-Phe³, D-allo-Thr⁴, D-Asn⁵, D-Ala⁶ nih.gov
[ΔAla⁶] Fusaricidin LI-F07a-858Engineered variant lacking the D-Ala at position 6 frontiersin.org

Paenibacillus and other related bacterial genera produce a wide array of lipopeptide antibiotics. Fusaricidins can be distinguished from these other classes based on several key structural features.

Versus Polymyxins: Polymyxins, also produced by P. polymyxa, are primarily antibacterial agents. nih.gov Structurally, they are cyclic lipodecapeptides, containing a larger ring of 10 amino acids, compared to the 6 in fusaricidins. nih.gov Polymyxins also feature the non-proteinogenic amino acid 2,4-diaminobutyric acid (DAB) and have a different fatty acid tail, lacking the specific 15-guanidino-3-hydroxy structure of the fusaricidin GHPD side chain. nih.gov

Versus Surfactins: Surfactins, produced by Bacillus species, are powerful biosurfactants. They are cyclic lipoheptapeptides, with a 7-amino acid ring. asm.org While they possess a β-hydroxy fatty acid chain, it is shorter and lacks the terminal guanidino group that is the hallmark of the fusaricidin family. asm.org

Versus Fengycins/Plipastatins: Fengycins and plipastatins are another class of lipopeptides from Bacillus. They are much larger molecules, featuring a lipodecapeptide structure (10 amino acids). researchgate.net This larger peptide ring is a primary differentiator from the more compact hexapeptide structure of fusaricidins.

The combination of a six-membered depsipeptide ring and the unique, long-chain guanidino-functionalized lipid tail (GHPD) distinguishes the fusaricidin family from other major classes of bacterial lipopeptide antibiotics. frontiersin.orgmdpi.com

Biosynthesis and Genetic Regulation of Fusaricidin a

Non-Ribosomal Peptide Synthetase (NRPS) Pathway of Fusaricidin A Biosynthesis

The synthesis of this compound is a classic example of non-ribosomal peptide synthesis, a process independent of the cell's ribosomal machinery. This pathway allows for the incorporation of non-proteinogenic amino acids and other unusual building blocks, leading to a diverse array of natural products.

Identification and Organization of the fus Gene Cluster (fusA-fusG)

The genetic foundation for fusaricidin production lies within a dedicated gene cluster, designated as the fus cluster. nih.gov This cluster, spanning approximately 32.4 kb, houses the genes responsible for the entire biosynthetic process. nih.govhep.com.cn In P. polymyxa strains such as PKB1 and SQR-21, the cluster is primarily organized as an operon, often denoted as fusGFEDCBA. apsnet.orgnih.gov This operon structure ensures the coordinated expression of the genes required for both the peptide and lipid components of fusaricidin. apsnet.org

The core of this cluster is the monumental fusA gene, which can be around 23.7 kb in length. hep.com.cn This gene encodes the central enzyme of the pathway, a large multi-domain protein known as a non-ribosomal peptide synthetase (NRPS). nih.govhep.com.cn Flanking or situated within this operon are the other fus genes (fusB through fusG), which are instrumental in synthesizing the unique lipid moiety of fusaricidin. apsnet.orgresearchgate.net While some early reports suggested the presence of an eighth gene, fusTE, subsequent research has shown it is not essential for fusaricidin production. hep.com.cnresearchgate.netnih.gov Interestingly, dedicated genes for resistance, regulation, or transport have not been consistently found within the boundaries of this specific cluster. nih.govhep.com.cn

FUSGFEDCBA FusG FusF FusE FusD FusC FusB FusA

Role of FusA and Associated Domains (e.g., Condensation, Adenylation, Thiolation, Epimerization, Thioester)

The FusA protein is a modular marvel of enzymatic machinery, functioning as an assembly line for the cyclic peptide core of this compound. evitachem.comnih.gov It is composed of six distinct modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.govevitachem.com Each module, in turn, contains several specialized domains that carry out precise biochemical reactions. The canonical domains found in each NRPS module include:

Adenylation (A) domain: This domain is the gatekeeper, responsible for recognizing and activating a specific amino acid substrate by converting it into an aminoacyl-adenylate. nih.govportlandpress.com

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: This domain covalently binds the activated amino acid via a phosphopantetheinyl arm, holding it in place for subsequent reactions. nih.gov

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid held by its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. nih.gov

In addition to these core domains, the FusA synthetase also possesses:

Epimerization (E) domains: Found within the second, fourth, and fifth modules, these domains are responsible for converting L-amino acids into their D-isomers, a common feature in non-ribosomally synthesized peptides that contributes to their stability and bioactivity. nih.govresearchgate.net

Thioesterase (TE) domain: Located at the end of the final module, this domain is crucial for terminating the synthesis process. It cleaves the completed peptide chain from the NRPS enzyme and catalyzes its cyclization, forming the final depsipeptide structure. nih.gov

The modular nature of FusA, with its array of catalytic domains, allows for the step-by-step assembly and modification of the hexapeptide that forms the backbone of this compound. nih.gov

Specificity of D-Amino Acid Activation in this compound Biosynthesis

A fascinating aspect of this compound biosynthesis is the direct activation of a D-amino acid. While epimerization domains are present in modules two, four, and five to generate D-amino acids from their L-precursors, the sixth module, which incorporates D-Alanine, notably lacks an E-domain. nih.gov Research has demonstrated that the adenylation domain of this sixth module specifically recognizes and activates D-Alanine directly. nih.gov This finding was significant as it provided clear evidence for the direct activation of a D-amino acid by a prokaryotic peptide synthetase, bypassing the need for a separate racemase or an integrated epimerization domain for this specific position in the peptide chain. nih.gov

Biosynthesis of the Lipid Moiety (15-guanidino-3-hydroxypentadecanoic acid)

A defining feature of fusaricidins is their unusual lipid side chain, 15-guanidino-3-hydroxypentadecanoic acid (GHPD). hep.com.cnacs.org This component is crucial for the antifungal activity of the molecule. nih.govfrontiersin.org The biosynthesis of this fatty acid is attributed to the products of the fusB through fusG genes. apsnet.orgresearchgate.net These enzymes are believed to function in a manner analogous to fatty acid synthesis pathways. researchgate.netbeilstein-journals.org The process involves the assembly and modification of a 15-carbon chain, which is then hydroxylated at the C-3 position and functionalized with a guanidino group at the C-15 terminus. acs.orgbeilstein-journals.org This complete lipid moiety is then attached to the N-terminus of the first amino acid (L-Threonine) of the peptide chain, a crucial step in the formation of the final lipopeptide structure. beilstein-journals.org

Transcriptional and Post-Transcriptional Regulation of this compound Production

The production of this compound is a tightly controlled process, regulated at the transcriptional level to ensure its synthesis occurs under appropriate conditions.

Regulatory Genes and Operons Involved in fus Cluster Expression

The expression of the fusGFEDCBA operon is governed by a complex regulatory network. apsnet.orgapsnet.org A key player in this regulation is the transcriptional regulator AbrB. apsnet.orgnih.gov Studies have shown that AbrB acts as a repressor, directly binding to a specific sequence in the promoter region of the fus operon to inhibit its transcription. apsnet.orgnih.gov

The activity of AbrB is, in turn, controlled by a signal transduction pathway involving the sensor kinase KinB and the master regulator Spo0A. apsnet.orgapsnet.orgnih.gov It is proposed that under certain conditions, KinB phosphorylates Spo0A. apsnet.orgnih.gov Activated Spo0A then binds to the promoter of the abrB gene, repressing its transcription. apsnet.orgapsnet.orgnih.gov The resulting decrease in the concentration of the AbrB repressor leads to the derepression of the fus operon, allowing for the synthesis of this compound. apsnet.orgnih.gov This intricate KinB-Spo0A-AbrB signaling cascade effectively links fusaricidin production with other cellular processes, such as sporulation. apsnet.orgnih.gov

Role of Global Regulatory Systems (e.g., KinB-Spo0A-AbrB Pathway)

The biosynthesis of this compound is intricately linked to global regulatory networks within the producing bacterium, Paenibacillus polymyxa. A key signaling pathway that governs its production involves the proteins KinB, Spo0A, and AbrB. apsnet.orgapsnet.orgnih.gov This system connects the synthesis of the antibiotic with the process of sporulation, which is often triggered by nutrient limitation. apsnet.org

Under nutrient-rich conditions, the sensor kinase KinB is not autophosphorylated. This prevents the phosphorylation of the master regulator Spo0A. apsnet.org In its unphosphorylated state, Spo0A cannot repress the transcription of the abrB gene. apsnet.orgnih.gov The resulting AbrB protein acts as a transition state regulator and represses the expression of numerous genes, including the fus gene cluster responsible for this compound synthesis. apsnet.orgasm.org AbrB achieves this by directly binding to a specific sequence (5′-AATTTTAAAATAAATTTTGTGATTT-3′) in the promoter region of the fus operon. apsnet.orgapsnet.orgnih.gov

Conversely, when nutrients become limited, KinB is autophosphorylated and subsequently transfers the phosphate (B84403) group to Spo0A. apsnet.org The phosphorylated Spo0A (Spo0A~P) then binds to the promoter of the abrB gene, specifically to a "0A box" sequence (5′-TGTCGAA-3′), thereby inhibiting abrB transcription. apsnet.orgapsnet.orgnih.gov The decrease in AbrB levels lifts the repression on the fus promoter, allowing for the transcription of the fusaricidin biosynthesis genes and subsequent production of the antibiotic. apsnet.orgnih.gov This regulatory cascade ensures that this compound is produced concurrently with spore formation as the bacterial population enters a stationary phase due to nutrient depletion. apsnet.org

Studies have shown that disruption of the abrB gene leads to an overproduction of fusaricidin, confirming its role as a negative regulator. apsnet.orgresearchgate.net While P. polymyxa WLY78 possesses two orthologs of Bacillus subtilis KinB, only one, designated Kin4833, was found to activate both sporulation and fusaricidin production, highlighting its specific role in this regulatory pathway. apsnet.orgapsnet.org

Environmental and Nutritional Factors Influencing Biosynthesis (e.g., Iron Concentration)

The production of this compound is significantly influenced by environmental and nutritional cues, with iron concentration being a particularly important factor. scielo.brscielo.br Iron is a crucial micronutrient for bacteria, serving as a cofactor for numerous enzymes involved in both primary and secondary metabolism. scielo.br

In Paenibacillus polymyxa SQR-21, the concentration of ferric iron (Fe³⁺) in the culture medium has been shown to have a regulatory effect on fusaricidin biosynthesis. scielo.brscielo.br The production of fusaricidin-type compounds was observed to increase by 33-49% with the addition of Fe³⁺ up to a concentration of 50 µM. scielo.brscielo.br This increase in antibiotic production correlated with a 35-56% increase in the relative expression of the fusA gene, which encodes the large nonribosomal peptide synthetase responsible for the peptide core of fusaricidin. scielo.brscielo.br

The table below summarizes the impact of varying Fe³⁺ concentrations on key parameters in P. polymyxa SQR-21, as reported in the literature.

Fe³⁺ Concentration (µM)Increase in Antifungal Activity (%)Increase in fusA Gene Expression (%)
253335
504956
10025Decreased
200-12 (Decrease)Decreased

This table presents data on the percentage increase in antifungal activity and relative fusA gene expression in Paenibacillus polymyxa SQR-21 at different ferric iron concentrations compared to a control without added iron. Data sourced from Raza et al. scielo.br

This regulatory role of iron highlights the complex interplay between nutrient availability and the production of secondary metabolites like this compound. scielo.br

Heterologous Expression and Synthetic Biology Approaches for this compound Biosynthesis

Advances in synthetic biology and genetic engineering have opened new avenues for the production and modification of this compound. These approaches aim to overcome the limitations of native production, such as complex regulatory networks and low yields, and to generate novel, potentially more potent, derivatives. anr.frportlandpress.comresearchgate.net

Heterologous expression involves transferring the fusaricidin biosynthetic gene cluster (fus) from its native producer, Paenibacillus polymyxa, into a more genetically tractable and industrially suitable host organism. researchgate.net While the direct heterologous expression of the entire fus cluster has been challenging, related studies on other nonribosomal peptides like polymyxin (B74138) have demonstrated the feasibility of expressing large gene clusters in hosts like Bacillus subtilis. jmb.or.kr The development of robust heterologous hosts is a key goal for improving the production of complex natural products. frontiersin.org

Synthetic biology also enables the rational engineering of the biosynthetic pathway to create "unnatural" natural products. anr.fr This can be achieved through combinatorial biosynthesis, where genes or modules from different biosynthetic pathways are combined, or by modifying the existing enzymes. anr.frportlandpress.com For instance, the fusaricidin synthetase A (fusA), a large nonribosomal peptide synthetase (NRPS), is a prime target for engineering. researchgate.netnih.gov FusA is composed of six modules, each responsible for incorporating a specific amino acid into the peptide chain. researchgate.netnih.gov

A recent study demonstrated the potential of this approach by systematically deleting each of the six modules within fusA in P. polymyxa WLY78. researchgate.net The deletion of the sixth module, which is responsible for adding the final alanine (B10760859) residue, resulted in the production of a novel fusaricidin analog, fusaricidin [ΔAla⁶] LI-F07a. researchgate.net This new compound exhibited a one-fold increase in antifungal activity compared to the parent molecule, fusaricidin LI-F07a. researchgate.net This work highlights how targeted modifications of the NRPS machinery can lead to the creation of new fusaricidin derivatives with enhanced biological properties.

Mechanistic Insights into Biological Activities of Fusaricidin a

Antifungal Activities and Modes of Action

Fusaricidin A exhibits a broad spectrum of antifungal activity, making it a subject of interest for agricultural applications. smolecule.com Its mechanisms of action are multifaceted, primarily targeting the fungal cell's structural integrity and metabolic processes.

This compound has demonstrated significant inhibitory effects against a wide range of plant pathogenic fungi. researchgate.net Notably, it is highly effective against various Fusarium species, which are responsible for devastating diseases in numerous crops. researchgate.netscielo.br Research has shown its activity against Fusarium oxysporum, Fusarium asiaticum, Fusarium moniliforme, and Fusarium graminearum. mdpi.comresearchgate.net

Beyond Fusarium, the antifungal spectrum of this compound extends to other significant plant pathogens. It has been shown to be active against Botrytis cinerea, the causal agent of gray mold disease in many fruits and vegetables. hep.com.cndoaj.orgfrontiersin.org Additionally, it exhibits inhibitory activity against Leptosphaeria maculans, the fungus responsible for blackleg disease in canola. mdpi.comnih.govasm.org Other susceptible fungi include Aspergillus niger, Alternaria mali, and Penicillium expansum. mdpi.comgoogle.com

Table 1: Antifungal Spectrum of this compound

Fungal Species Disease Caused Reference
Fusarium oxysporum Fusarium wilt researchgate.netscielo.br
Botrytis cinerea Gray mold hep.com.cnfrontiersin.org
Leptosphaeria maculans Blackleg of canola mdpi.comasm.org
Aspergillus niger Black mold scielo.brmdpi.com
Alternaria mali Alternaria blotch of apple mdpi.com
Penicillium expansum Blue mold of fruits google.com
Thanatephorus cucumeris Rhizoctonia diseases researchgate.net
Rhizoctonia solani Damping-off, root rot researchgate.net
Verticillium albo-atrum Verticillium wilt mdpi.comnih.gov
Monilia persoon Brown rot mdpi.comnih.gov

A primary mode of action for this compound is the disruption of fungal cellular membranes. smolecule.comresearchgate.net The lipophilic fatty acid side chain of the molecule is crucial for its interaction with the phospholipid bilayer of the cell membrane. frontiersin.org This interaction leads to the formation of pores or channels in the membrane, compromising its integrity. smolecule.commdpi.com

The disruption of the plasma membrane results in the leakage of essential intracellular components, such as ions, nucleic acids, and proteins. mdpi.com This loss of cellular contents ultimately leads to cell death. researchgate.net Studies have also indicated that this compound can interfere with cell wall synthesis, further weakening the fungal cell's structural defenses. nih.gov

This compound significantly impedes the life cycle of pathogenic fungi by inhibiting both spore germination and hyphal growth. mdpi.comnih.gov The disruption of the cell membrane and its functions is a key factor in preventing spores from germinating. smolecule.com By inhibiting this crucial first step of infection, this compound can effectively prevent the establishment of disease.

In addition to inhibiting germination, this compound also distorts the development of fungal hyphae. mdpi.com It can cause the hyphal tips to swell and burst, a phenomenon attributed to the leakage of cytoplasm. mdpi.com This disruption of normal hyphal elongation and branching prevents the fungus from colonizing plant tissues.

While membrane disruption is a major mechanism, this compound also appears to interfere with critical fungal metabolic pathways. Some research suggests that it may inhibit amino acid biosynthesis, depriving the fungus of essential building blocks for proteins and other vital molecules.

Furthermore, there is evidence to suggest that this compound can impact the fungal respiratory chain. mdpi.com By creating pores in mitochondrial membranes, it can disrupt the proton gradient necessary for ATP synthesis, effectively cutting off the cell's primary energy supply. smolecule.commdpi.com RNA-Seq analysis of Phytophthora capsici treated with fusaricidin revealed that the compound could potentially affect energy metabolism. researchgate.net

Recent studies have indicated that this compound can induce the production of reactive oxygen species (ROS) within fungal cells. researchgate.netresearchgate.net ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids.

Inhibition of Fungal Metabolic Pathways (e.g., Amino Acid Biosynthesis, Respiratory Chain)

Antibacterial Activities and Modes of Action

In addition to its potent antifungal properties, this compound also exhibits activity against certain bacteria, particularly Gram-positive species. mdpi.com Its antibacterial spectrum includes medically and agriculturally important bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.netscielo.br However, it generally shows marginal activity against Gram-negative bacteria. researchgate.net

The primary mode of antibacterial action is believed to be similar to its antifungal mechanism: the disruption of the cytoplasmic membrane. mdpi.comnih.gov The positively charged lipid component of this compound is thought to interact with the negatively charged components of bacterial membranes, leading to increased permeability and leakage of cellular contents. nih.gov Studies on Bacillus subtilis have shown that fusaricidin treatment leads to an increase in the catabolism of fatty acids and amino acids while repressing glucose decomposition. nih.gov

Table 2: Antibacterial Spectrum of this compound

Bacterial Species Gram Stain Reference
Staphylococcus aureus Positive researchgate.netscielo.br
Bacillus subtilis Positive researchgate.netnih.gov
Micrococcus spp. Positive mdpi.com
Erwinia carotovora var. carotovora Negative researchgate.net

Spectrum of Activity Against Gram-Positive Bacteria

This compound and its analogs exhibit significant germicidal activity primarily against Gram-positive bacteria. researchgate.netscielo.br This includes notable pathogens such as Staphylococcus aureus and the soil bacterium Bacillus subtilis. researchgate.netscielo.brhep.com.cn While highly effective against this group, fusaricidins show minimal to no activity against Gram-negative bacteria, even at high concentrations. nih.govplos.org The family of fusaricidins, including variants A, B, C, and D, generally displays strong activity against Gram-positive bacteria. nih.govresearchgate.net Specifically, this compound has demonstrated potent in vitro activity against S. aureus, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.12 μg/ml. researchgate.net

Table 1: Antimicrobial Activity of this compound

Target Organism Activity Level Reference
Staphylococcus aureus High researchgate.netscielo.brhep.com.cnresearchgate.net
Bacillus subtilis High researchgate.net
Gram-Negative Bacteria Low/None nih.govplos.org

Mechanisms of Cytoplasmic Membrane Interaction in Bacteria

The primary mode of action for fusaricidin's antibacterial effect is its interaction with the cytoplasmic membranes of bacteria. mdpi.com This interaction is facilitated by the unique structure of fusaricidin, which includes a positively charged lipid component and six amphiphilic amino acids. mdpi.com This structure allows it to interact with the negatively charged phospholipids (B1166683) on the surface of bacterial membranes. mdpi.com This interaction disrupts the membrane's integrity, leading to leakage of essential intracellular components like nucleic acids and proteins, ultimately causing cell death. mdpi.com The ω-functionalized lipid side chain is considered crucial for this selective inhibition of bacterial cells through its interaction with membrane phospholipids. frontiersin.orgbeilstein-journals.org The antimicrobial mechanism of action has been attributed to the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative indicator strains. frontiersin.org

Effects on Bacterial Metabolism

Beyond membrane disruption, this compound significantly impacts bacterial metabolism. In Bacillus subtilis, treatment with fusaricidin leads to an increased catabolism of fatty acids and amino acids. nih.govplos.orgnih.gov This suggests that the bacterium expends more energy to defend against the antibiotic. nih.gov Conversely, fusaricidin treatment strongly suppresses glucose decomposition and gluconeogenesis. nih.govplos.orgnih.gov Genes involved in glucose catabolism are significantly repressed. nih.govplos.org Additionally, the synthesis of purines and pyrimidines is repressed at an early stage of treatment, indicating a reduction in the availability of nucleic acid-related substances. nih.govplos.org

Bacterial Resistance Mechanisms and Stress Responses

Bacteria have developed stress responses to counteract the effects of fusaricidin. In Bacillus subtilis, a key player in the initial resistance is the σw (sigma W) factor, an extracytoplasmic function sigma factor. nih.govplos.orgnih.gov This factor is rapidly and transiently induced within the first five minutes of exposure to fusaricidin, suggesting its role in responding to membrane damage. nih.gov The induction of the σw regulon is a response to membrane-active compounds. uni-goettingen.de Over a longer period, a large number of genes associated with antibiotic-responsive stimulons are induced. nih.govplos.orgnih.gov

Impact on Biofilm Formation in Bacterial Strains

Research indicates that fusaricidin can inhibit the formation of biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously difficult to treat. frontiersin.org Specifically, it has been demonstrated that fusaricidin inhibits Bacillus subtilis by targeting the mechanism of exopolysaccharide production, a key component of the biofilm matrix. frontiersin.org There appears to be an antagonistic relationship between the production of fusaricidins and the formation of exopolysaccharides. frontiersin.org

Anti-Oomycete Activity and Underlying Mechanisms

This compound exhibits potent activity against oomycetes, which are fungus-like eukaryotic microorganisms, including the destructive plant pathogen Phytophthora capsici. researchgate.netnih.gov The minimal inhibitory concentration (MIC) of fusaricidin against P. capsici has been found to be 16 ppm. researchgate.net The anti-oomycete mechanism involves several actions. Fusaricidin impairs the plasma membrane structure of P. capsici, leading to cell death. researchgate.net It also suppresses zoospore production and germination in a dose-dependent manner. researchgate.net Furthermore, exposure to fusaricidin induces the accumulation of reactive oxygen species and inhibits the synthesis of DNA and protein in the oomycete. researchgate.net RNA-Seq analysis has revealed that fusaricidin treatment affects plasma membrane integrity, transmembrane transport, energy metabolism, and signal transduction in P. capsici. researchgate.net

**Table 2: Effects of this compound on *Phytophthora capsici***

Effect Mechanism Reference
Inhibition of Mycelial Growth Impaired plasma membrane structure, cell death researchgate.net
Suppression of Zoospores Inhibition of production and germination researchgate.net
Cellular Stress Induction of reactive oxygen species researchgate.net
Inhibition of Macromolecules Inhibition of DNA and protein synthesis researchgate.net
Gene Expression Changes Affects membrane integrity, transport, metabolism, signal transduction researchgate.net

Interactions with Cyanobacteria

Fusaricidin has also been shown to have an effect on certain cyanobacteria, such as Microcystis sp.. researchgate.net The general peptide sequence of fusaricidins is a key factor in their antimicrobial activity, which varies depending on the amino acids at three variable positions within the molecule. researchgate.net While the detailed mechanism of action against cyanobacteria is still being elucidated, the known membrane-disrupting capabilities of fusaricidins likely play a significant role.

Elicitation of Plant Induced Systemic Resistance (ISR)

This compound, a cyclic lipopeptide produced by various strains of Paenibacillus polymyxa, is recognized not only for its direct antimicrobial properties but also for its ability to elicit Induced Systemic Resistance (ISR) in plants. researchgate.net This indirect mechanism of action is a crucial component of its biocontrol efficacy, whereby the compound primes the plant's innate immune system, leading to a broad-spectrum and long-lasting defense against subsequent pathogen attacks. hep.com.cn The elicitation of ISR by this compound involves the activation of complex signaling networks and the subsequent expression of defense-related genes.

Activation of Plant Defense Pathways (e.g., Salicylic (B10762653) Acid Signaling)

Research has demonstrated that this compound triggers ISR primarily through the activation of the salicylic acid (SA) signaling pathway. mdpi.comx-mol.netresearchgate.net This pathway is a cornerstone of plant defense, typically associated with systemic acquired resistance (SAR) against biotrophic and hemibiotrophic pathogens. mdpi.com The application of fusaricidin has been shown to induce resistance in cucumber against Fusarium wilt, with quantitative real-time PCR (qRT-PCR) analysis confirming that the mechanism is mediated by the SA signaling pathway. mdpi.comresearchgate.net Similarly, studies on Arabidopsis thaliana treated with fusaricidin revealed an upregulation of pathogenesis-related (PR) genes, which is characteristic of an SA-dependent defense response. researchgate.net The accumulation of PR genes was not observed in mutant plants deficient in SA signaling, further solidifying the central role of this pathway in fusaricidin-induced resistance. researchgate.net

While the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways are also major regulators of ISR, often acting synergistically or antagonistically with the SA pathway to fine-tune defenses against different types of pathogens, the primary mechanism for fusaricidin-induced resistance appears to be SA-dependent. nih.govfrontiersin.orgnih.gov For instance, many lipopeptides produced by other rhizobacteria, such as surfactin (B1297464) and fengycin (B216660) from Bacillus species, have been reported to induce ISR through SA-dependent pathways. nih.gov The activation of the SA pathway by this compound leads to a systemic signal that prepares distal parts of the plant for a more rapid and robust defense response upon pathogen challenge. researchgate.netnih.gov

Gene Expression Analysis of Pathogenesis-Related (PR) Proteins

A key outcome of the activation of defense signaling pathways by this compound is the enhanced expression of genes encoding pathogenesis-related (PR) proteins. researchgate.nethep.com.cn These proteins have direct or indirect antimicrobial activities and are considered hallmarks of ISR and SAR activation. mdpi.com Gene expression analyses in different plant species have consistently shown the upregulation of various PR genes following treatment with fusaricidin.

In studies using Arabidopsis thaliana, RT-PCR analysis revealed a significant upregulation in the expression of PR genes in wild-type plants treated with fusaricidin. researchgate.netresearchgate.net This indicates a broad activation of defense-related gene expression.

More specific findings come from research on tomato plants treated with a fusaricidin extract to control gray mold caused by Botrytis cinerea. hep.com.cn Analysis of mRNA levels for three specific PR proteins showed that fusaricidin treatment induced the expression of PR-1, PR-2, and PR-3 genes to varying degrees. hep.com.cn The induction of these genes suggests that the resistance to B. cinerea is, at least in part, due to the accumulation of these defense proteins. hep.com.cn Notably, the expression of PR-2, which often encodes for β-1,3-glucanases that can degrade fungal cell walls, was significantly higher compared to controls. hep.com.cnmdpi.com

The table below summarizes the findings on the induction of PR gene expression by this compound from relevant studies.

Plant SpeciesPathogenInduced PR GenesAnalytical MethodReference
Arabidopsis thalianaPhytophthora capsiciGeneral Pathogenesis-Related (PR) genesRT-PCR researchgate.net
Tomato (Solanum lycopersicum)Botrytis cinereaPR-1, PR-2, PR-3qRT-PCR hep.com.cn
Cucumber (Cucumis sativus)Fusarium oxysporumSalicylic Acid-responsive genesqRT-PCR mdpi.comresearchgate.net

This targeted upregulation of PR proteins equips the plant with a formidable biochemical arsenal, enhancing its resistance to a broad spectrum of pathogens and illustrating a key mechanistic aspect of this compound's biocontrol activity.

Structure Activity Relationship Sar Studies and Analogue Design

Elucidating Key Structural Determinants for Biological Activity

Fusaricidin A is a cyclic hexadepsipeptide, meaning it contains a ring of six amino acids and at least one ester bond, attached to a unique lipid side chain. beilstein-journals.orgclockss.orgnih.gov Variations in either the peptide core or the lipid moiety can significantly impact its biological function.

Significance of the Lipid Moiety on Antimicrobial Efficacy

The lipid component of this compound is a 15-guanidino-3-hydroxypentadecanoic acid (GHPD) side chain. beilstein-journals.orgnih.gov This ω-functionalized lipid tail is of paramount importance for the antibiotic activity of fusaricidins. beilstein-journals.orgnih.gov It is believed to facilitate the interaction of the molecule with the phospholipid cell membranes of susceptible microorganisms, leading to their disruption. beilstein-journals.orgnih.govnih.gov

Table 1: Impact of Lipid Moiety Modifications on this compound Activity

Modification of Lipid Moiety Effect on Antimicrobial Activity Reference
Replacement of GHPD with 12-guanidino-dodecanoic acid (12-GDA) Retained antimicrobial activity google.com
Replacement of GHPD with 12-amino-dodecanoic acid (12-ADA) Complete loss of antimicrobial activity google.com
Removal of the hydroxyl group Decreased antifungal activity researchgate.net

Role of Specific Amino Acid Residues and Their Stereochemistry

The cyclic peptide core of this compound is composed of six amino acid residues. In the case of this compound (also known as LI-F04a), these are L-Thr¹, D-Val², L-Phe³, D-allo-Thr⁴, D-Asn⁵, and D-Ala⁶. nih.govfrontiersin.org The specific sequence and stereochemistry (the D- and L-configurations) of these amino acids are critical for the molecule's biological activity.

The stereochemistry of the amino acids is also a key determinant of activity. Studies have shown that the epimerization (inversion of stereochemistry) of the C-terminal D-Ala⁶ to L-Ala led to a complete loss of antifungal activity in synthetic analogues. researchgate.net This underscores the precise three-dimensional structure required for the molecule to interact with its biological target.

Table 2: Key Amino Acid Residues in this compound (LI-F04a)

Position Amino Acid Stereochemistry Reference
1 Threonine L nih.govfrontiersin.org
2 Valine D nih.govfrontiersin.org
3 Phenylalanine L nih.govfrontiersin.org
4 allo-Threonine D nih.govfrontiersin.org
5 Asparagine D nih.govfrontiersin.org
6 Alanine (B10760859) D nih.govfrontiersin.org

Rational Design and Synthesis of Fusaricidin Analogues

The insights gained from SAR studies have paved the way for the rational design and synthesis of novel fusaricidin analogues. These efforts aim to create molecules with enhanced antimicrobial activity, broader spectrum, improved stability, and reduced toxicity.

Chemical Synthesis Methodologies for Fusaricidin Derivatives

The chemical synthesis of fusaricidin and its analogues is a complex undertaking due to the presence of multiple chiral centers, the macrocyclic ring, and the unusual lipid side chain. Both solid-phase and solution-phase synthesis strategies have been employed.

One successful approach involves the use of Fmoc solid-phase peptide synthesis (SPPS) to assemble the linear peptide precursor. researchgate.netnih.gov This method allows for the stepwise addition of amino acids on a solid support. The lipid tail can be attached to the linear peptide, followed by the formation of the depsipeptide bond and subsequent on-resin cyclization to form the macrocycle. researchgate.net This strategy has been used to create a series of fusaricidin analogues for SAR studies. nih.gov Another reported strategy involves assembling the linear peptide on a solid support, followed by cleavage from the resin, macrolactonization in solution, and final attachment of the GHPD side chain. researchgate.net

Bioengineering of NRPS Enzymes for Modified Fusaricidin Production

An alternative and powerful approach to generating fusaricidin analogues is through the bioengineering of the non-ribosomal peptide synthetase (NRPS) enzymes responsible for its biosynthesis. nih.govportlandpress.com NRPSs are large, multi-modular enzymes where each module is typically responsible for the incorporation of a specific amino acid into the growing peptide chain. portlandpress.comfrontiersin.orgnih.gov

By modifying the domains within these NRPS modules, it is possible to alter the amino acid sequence of the resulting fusaricidin. For example, the adenylation (A) domain within each module is responsible for selecting and activating a specific amino acid. By mutating the specificity-conferring code of an A domain, researchers have successfully altered the substrate specificity, leading to the production of novel fusaricidin variants with enhanced potency. portlandpress.comfrontiersin.org Furthermore, the deletion of entire modules from the fusaricidin synthetase (FusA) has been shown to generate new derivatives. For instance, the deletion of the sixth module of FusA resulted in the production of [ΔAla⁶] fusaricidin LI-F07a, a novel compound with enhanced antifungal activity compared to the parent molecule. nih.govfrontiersin.org These bioengineering strategies offer a promising avenue for creating a diverse range of new-to-nature fusaricidin analogues with potentially improved therapeutic properties. rsc.org

Evaluation of Novel Analogues for Enhanced or Altered Biological Specificity

The development and evaluation of novel this compound analogues represent a critical frontier in antimicrobial research. Through targeted modifications of the natural structure, scientists aim to enhance potency, broaden the spectrum of activity, or alter biological specificity to target high-priority pathogens. These efforts primarily fall into two categories: the chemical synthesis of new derivatives and the biosynthetic engineering of the producing organism.

Research into synthetic analogues has demonstrated that balancing the hydrophobicity and positive charge of the molecule is a key strategy for modulating antibacterial specificity. nih.gov The introduction of unnatural amino acids into the cyclic peptide core or modifications to the lipid tail can significantly alter the compound's interaction with bacterial membranes. nih.gov

For instance, two novel cyclic lipopeptides (CLPs), designated CLP 2605-4 and CLP 2612-8.1, were synthesized to explore these structure-activity relationships. nih.gov CLP 2605-4, which incorporates a hydrophobic unnatural amino acid (homophenylalanine) into the macrocycle, showed the highest efficacy against the Gram-positive methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Conversely, CLP 2612-8.1 was designed with two additional cationic residues (diaminobutyric acid) outside the macrocycle. nih.gov This modification resulted in increased potency against the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov These findings underscore a clear principle: increasing hydrophobicity in the macrocycle favors activity against Gram-positive bacteria, while increasing positive charge enhances activity against Gram-negative strains. nih.gov

Table 1: In Vitro Antibacterial Activity of Synthetic Fusaricidin Analogues

Compound Modification Target Organism MIC₉₀ (μg/mL) Source
CLP 2605-4 Contains hydrophobic homophenylalanine S. aureus Mu50 (MRSA) 3.1–6.25 nih.gov
A. baumannii ATCC 19606 6.25–12.5 nih.gov
CLP 2612-8.1 Contains two cationic diaminobutyric acid residues P. aeruginosa ATCC-27853 12.5–25 nih.gov

In parallel with chemical synthesis, biosynthetic engineering of the fusaricidin nonribosomal peptide synthetase (NRPS) in Paenibacillus polymyxa has emerged as a powerful tool for generating novel analogues. nih.govresearchgate.net The enzyme responsible for producing the peptide portion of the molecule, Fusaricidin bio-synthetase A (FusA), is composed of six distinct modules, each responsible for incorporating a specific amino acid. nih.govresearchgate.net

In one study, researchers engineered the FusA synthetase involved in the production of fusaricidin LI-F07a by deleting the sixth module, which is responsible for adding D-Alanine to the peptide ring. nih.govresearchgate.net This modification resulted in the creation and production of a novel compound: [ΔAla⁶] fusaricidin LI-F07a. nih.govresearchgate.net When evaluated for its biological activity, this new analogue exhibited a remarkable one-fold increase in antifungal potency against the plant pathogenic fungus Fusarium asiaticum when compared to its parent compound, LI-F07a. nih.govresearchgate.net The engineered analogue also demonstrated effectiveness against other significant plant pathogens, including Fusarium oxysporum and Botrytis cinerea. nih.gov This approach highlights the potential of genetic manipulation to rationally design and produce fusaricidin derivatives with superior and targeted antifungal activity. nih.govasm.org

Table 2: Comparison of Antifungal Activity of a Biosynthetically Engineered Analogue

Compound Modification Target Organism Relative Activity Source
LI-F07a Parent Compound Fusarium asiaticum Baseline nih.gov

| [ΔAla⁶] fusaricidin LI-F07a | Deletion of D-Alanine at position 6 | Fusarium asiaticum | 1-fold increase vs. LI-F07a | nih.govresearchgate.net |

Fermentation and Production Strategies for Fusaricidin a

Optimization of Fermentation Conditions for Enhanced Yield

The biosynthesis of secondary metabolites like fusaricidin A is intricately linked to the nutritional and physical environment of the producing microorganism. scielo.br Consequently, meticulous optimization of fermentation parameters is a critical step towards maximizing product yield.

The composition of the fermentation medium exerts a profound influence on both microbial growth and the production of this compound. mlsu.ac.inslideshare.net Key components that require careful consideration include carbon sources, nitrogen sources, and inorganic nutrients.

Carbon Sources: A suitable carbon source is fundamental for providing the necessary energy and biosynthetic precursors for cell growth and metabolite production. mlsu.ac.in Studies have shown that various carbon sources can be utilized by Paenibacillus species. For instance, in the production of a different antimicrobial compound by Streptomyces rimosus, glucose and corn starch were identified as significant carbon sources affecting productivity. nih.gov In one study, the highest antimicrobial activity was observed at a glucose concentration of 3%. nih.gov While specific data for this compound is varied, the principle of optimizing carbon source and concentration remains a key strategy.

Nitrogen Sources: The nature and concentration of the nitrogen source are also critical determinants of antibiotic production. mlsu.ac.in Both organic and inorganic nitrogen sources can be utilized by producing microbes. mlsu.ac.in Organic nitrogen sources such as tryptone, peptone, and soybean meal have been shown to be favorable for the production of some antimicrobial compounds. nih.gov In many microbial systems, rapidly consumed nitrogen sources like ammonia (B1221849) can inhibit antibiotic synthesis, making the selection of an appropriate nitrogen source crucial for high yields. nih.gov For example, tryptone has been identified as a beneficial nitrogen source in some fermentation processes. nih.gov

Inorganic Nutrients: Micronutrients, particularly metal ions, play a vital role as cofactors for enzymes involved in secondary metabolism. scielo.br Iron, for example, is a key metal for the production of secondary metabolites in bacteria. scielo.br In a study on P. polymyxa SQR-21, the addition of ferric iron (Fe³⁺) at a concentration of 50 µM resulted in a 49% increase in the production of fusaricidin-type compounds. scielo.br However, higher concentrations of iron were found to be inhibitory. scielo.br Other mineral salts such as MgCl₂, MnSO₄, and FeCl₃ have also been shown to influence the production of antimicrobial compounds. nih.gov

Table 1: Effect of Selected Media Components on Antimicrobial Production

Component Organism Optimal Concentration/Condition Observed Effect Reference
Glucose Streptomyces rimosus 3% Highest antimicrobial activity nih.gov
Tryptone Streptomyces rimosus Not specified Favorable for antimicrobial production nih.gov
Ferric Iron (Fe³⁺) Paenibacillus polymyxa SQR-21 50 µM 49% increase in fusaricidin-type compound production scielo.br
MgCl₂ Streptomyces rimosus 0.01% Highest mycelial growth and antimicrobial activity nih.gov

Beyond the chemical composition of the medium, physical parameters of the fermentation environment are crucial for optimal this compound production. These parameters directly impact microbial growth, enzyme activity, and metabolic pathways.

Temperature: Temperature significantly affects the growth rate and metabolic activity of the producing microorganism. For Paenibacillus species, optimal temperatures for growth and production of various compounds have been reported to be in the range of 30°C to 37°C. mdpi.com For instance, the optimal temperature for biomass culturing of Paenibacillus polymyxa sp. MVY-024 was found to be 32°C. mdpi.com

pH: The pH of the culture medium influences nutrient availability and the activity of extracellular enzymes. The optimal pH for the growth of P. polymyxa strains has been reported to be in the range of 6.0 to 7.0. mdpi.com For example, the most suitable pH for the growth of P. polymyxa SQR-21 was determined to be 6.5. mdpi.comresearchgate.net Maintaining the pH within the optimal range is often achieved through the use of buffers or automated pH control systems in fermenters. mdpi.com

Aeration: As Paenibacillus polymyxa is a facultative anaerobe, the level of aeration, or dissolved oxygen, can significantly impact its metabolism and the production of secondary metabolites. frontiersin.org Optimal aeration provides the necessary oxygen for aerobic respiration, which is generally more efficient for biomass and energy production. upm.edu.my Studies on other fermentation processes have shown that optimizing the aeration rate can lead to enhanced production of the desired compound. upm.edu.my For example, in the production of bacterial cellulose, an aeration rate of 60% was found to be optimal. upm.edu.my

Table 2: Optimal Physical Parameters for Paenibacillus Fermentation

Parameter Strain Optimal Value Reference
Temperature P. polymyxa sp. MVY-024 32°C mdpi.com
pH P. polymyxa SQR-21 6.5 mdpi.comresearchgate.net
pH P. polymyxa sp. MVY-024 6.5 - 7.0 mdpi.com

Media Composition Optimization (Carbon, Nitrogen, Inorganic Nutrients)

Strain Improvement for High-Yield Production

While optimization of fermentation conditions can significantly enhance yields, the inherent genetic capacity of the producing strain sets the upper limit for production. Therefore, strain improvement through mutagenesis and genetic engineering is a powerful strategy to develop high-yield production strains of this compound.

Classical mutagenesis involves exposing a microbial population to physical or chemical mutagens to induce random mutations in the genome. mdpi.com This is followed by a screening process to identify mutants with desired characteristics, such as increased antibiotic production.

Mutagenic agents commonly used include physical agents like ultraviolet (UV) irradiation and gamma rays, and chemical mutagens such as N-methyl-N'-nitro-N-nitrosoguanidine (NTG). nih.govgoogle.comjax.org These agents create a diverse pool of mutants, from which high-producing strains can be selected. For example, a mutant of S. rimosus with high antimicrobial production was isolated after treatment with NTG and UV. nih.gov In another study, mutagenesis of Paenibacillus polymyxa E681 using NTG and UV irradiation led to the generation of mutant strains, N1U7 and N17U7, which exhibited a 6.2- to 7.9-fold increase in fusaricidin production compared to the parent strain. nih.govresearchgate.net

With the advancement of molecular biology techniques, more targeted genetic engineering approaches have become feasible for strain improvement. mdpi.com One effective strategy is the deactivation of genes involved in the biosynthesis of competing secondary metabolites, thereby redirecting metabolic flux towards the production of the desired compound.

Paenibacillus polymyxa is known to produce other antibiotics, such as polymyxin (B74138) and tridecaptin, which can compete with fusaricidin for precursors and energy. nih.govgoogle.com By inactivating the genes responsible for the synthesis of these competing antibiotics, it is possible to enhance fusaricidin production. google.com For instance, a P. polymyxa E681-PT strain was constructed by inactivating the biosynthetic enzyme genes for both polymyxin and tridecaptin. google.com This strategy aims to fundamentally block the production of these competing metabolites, thereby improving the production efficiency of fusaricidin. google.com Furthermore, the deletion of genes encoding transporters for other antibiotics, such as pmxC and pmxD in the polymyxin cluster, has been shown to decrease the production of both polymyxin and fusaricidin, indicating a complex interplay in the export of these compounds. frontiersin.org

Metabolic engineering involves the targeted modification of metabolic pathways to enhance the production of a specific metabolite. researchgate.net This can be achieved by overexpressing key biosynthetic genes, deleting genes of competing pathways, or modifying regulatory networks.

A notable example of metabolic engineering to increase this compound production is the inactivation of the pgm gene, which encodes for phosphoglucomutase. nih.govresearchgate.net This enzyme is involved in central carbon metabolism. A null mutation in the pgm gene in P. polymyxa E681 resulted in a 5.2-fold increase in fusaricidin production. researchgate.net This overproduction was associated with increased growth and cell viability in the stationary phase, reduced exopolysaccharide production, and increased expression of the fusaricidin synthetase gene, fusA. researchgate.net This suggests that redirecting carbon flux away from exopolysaccharide synthesis can significantly enhance the biosynthesis of fusaricidin.

Furthermore, understanding and engineering the regulatory pathways that control fusaricidin biosynthesis is a promising approach. It has been shown that the transcriptional regulator AbrB negatively controls fusaricidin synthesis. apsnet.org The KinB-Spo0A-AbrB signaling pathway has been identified as a key regulatory cascade, where Spo0A indirectly activates fusaricidin production by repressing the expression of abrB. apsnet.org Modifying this regulatory network through genetic engineering holds the potential to further improve fusaricidin yields. apsnet.org

Genetic Engineering Approaches (e.g., Gene Deactivation for Competitive Metabolites)

Advanced Bioprocess Development for Industrial-Scale Production

The transition from laboratory-scale discovery to industrial-scale manufacturing of this compound necessitates sophisticated bioprocess development and optimization. Key goals include maximizing product titer, yield, and productivity while ensuring process robustness, scalability, and economic viability. Advanced strategies focus on refining fermentation techniques, optimizing environmental and nutritional parameters, and employing metabolic engineering to enhance the capabilities of the producing microorganisms, primarily species of Paenibacillus.

Conventional fermentation methods, such as batch and fed-batch submerged fermentation (SmF), are common starting points for process development. google.com However, to achieve the high yields required for commercial application, more advanced and integrated approaches are essential. These include continuous fermentation, the use of optimized and alternative media, and genetic modification of the producer strains.

One of the significant challenges in Paenibacillus fermentation is the production of exopolysaccharides (EPS), which can dramatically increase the viscosity of the culture broth, leading to poor oxygen transfer and difficulties in downstream processing. google.com Therefore, advanced bioprocess strategies often aim to control or reduce EPS production while promoting the synthesis of the target lipopeptide, this compound.

Fermentation Strategies and Yields

Research into the production of this compound has explored various fermentation modes to improve yields. While typical laboratory-scale batch fermentations of wild-type Paenibacillus polymyxa strains might yield this compound in the range of 12 mg/L to 76 mg/L, advanced techniques have demonstrated significant improvements. frontiersin.org

Fed-batch and Continuous Fermentation:

Fed-batch and continuous fermentation strategies are instrumental in overcoming the limitations of simple batch cultures, such as substrate limitation and product inhibition. By feeding nutrients at a controlled rate, fed-batch cultivation can sustain a prolonged production phase, leading to higher cell densities and product titers.

Continuous fermentation, where fresh medium is continuously added and culture broth is simultaneously removed, allows for operation at a steady state, potentially leading to high and stable productivity over extended periods. nih.gov For instance, a study using Paenibacillus kribbensis CU01 in a 7-L fermenter demonstrated the power of this approach. After an initial 24-hour batch phase, a continuous feed of fresh medium was initiated. This system achieved a maximal fusaricidin concentration of 579 mg/L with an average productivity of 10.4 mg/L/h over a 48-hour period. nih.govresearchgate.net This represented a 28-fold increase compared to previously reported values. nih.gov

The table below summarizes findings from various fermentation strategies for this compound production.

Producing StrainFermentation StrategyKey OptimizationsMax. Fusaricidin Yield (mg/L)Source
Paenibacillus kribbensis CU01Batch Fermentation (Flask)Addition of glucose, Fe²⁺, and Mn²⁺578 (460 A, 118 B) nih.gov
Paenibacillus kribbensis CU01Batch Fermentation (2-L)Modified M9 medium, glucose, NH₄Cl581 nih.gov
Paenibacillus kribbensis CU01Continuous Fermentation (7-L)Dilution rate of 0.075 h⁻¹579 nih.govresearchgate.net
Paenibacillus polymyxa WLY78 (Wild-type)Batch FermentationStandard KL Broth~60 frontiersin.org
Paenibacillus polymyxa WLY78 (Engineered ΔM6)Batch FermentationStandard KL Broth~55 (as [ΔAla⁶] fusaricidin LI-F07a) frontiersin.orgresearchgate.netnih.gov
Paenibacillus polymyxa OSY–ECBatch FermentationAcid whey-based medium8,000 AU/g (Activity Units) frontiersin.org

This table is interactive. Click on the headers to sort the data.

Metabolic and Genetic Engineering

A powerful approach to enhancing this compound production involves the genetic modification of the producer strains. This can range from deleting competing metabolic pathways to engineering the core biosynthetic machinery. The fusaricidin biosynthetic gene cluster (fus cluster) contains the non-ribosomal peptide synthetase (NRPS) enzyme, FusA, which is responsible for assembling the peptide backbone of the molecule. frontiersin.orgnih.govnih.gov

Researchers have successfully engineered the FusA synthetase in P. polymyxa WLY78. By deleting one of the six modules within the FusA enzyme, they created an engineered strain that produced a novel derivative, [ΔAla⁶] fusaricidin LI-F07a. frontiersin.orgresearchgate.netnih.gov While the yield of this new compound was slightly lower than the parent molecule (~55 mg/L), it exhibited enhanced antifungal activity. frontiersin.orgresearchgate.netnih.gov

Another strategy involves eliminating the production of other antibiotics that compete for the same precursors. In one patented method, genes responsible for synthesizing polymyxin and tridecaptin in a Paenibacillus strain were inactivated. google.com This, combined with the deactivation of the phosphoglucomutase gene, was designed to redirect metabolic flux towards the high-yield production of fusaricidin. google.com These genetic manipulations are crucial for developing robust industrial strains with stable and high production capabilities.

The table below details research findings on genetically engineered strains for Fusaricidin production.

StrainGenetic ModificationEffect on ProductionResulting CompoundYield (mg/L)Source
P. polymyxa WLY78Deletion of 6th module in FusA synthetase (ΔM6)Production of a novel, more active analog[ΔAla⁶] fusaricidin LI-F07a~55 frontiersin.orgresearchgate.netnih.gov
P. polymyxa E681 derivativeInactivation of polymyxin and tridecaptin biosynthesis genes; inactivation of phosphoglucomutase geneDesigned to increase Fusaricidin yield by reducing competing pathwaysFusaricidinNot specified google.com

This table is interactive. Click on the headers to sort the data.

Advanced Research Methodologies for Fusaricidin a Investigation

Molecular Biology and Genetic Techniques

Molecular and genetic tools have provided deep insights into the biosynthetic machinery responsible for Fusaricidin A production in various strains of Paenibacillus polymyxa.

Gene Cloning and Sequencing of Biosynthetic Gene Clusters

The foundation for understanding this compound synthesis lies in the cloning and sequencing of its biosynthetic gene cluster (BGC). Researchers have successfully identified and characterized the fusaricidin BGC in several P. polymyxa strains. For instance, in strain A21, the fusaricidin BGC was cloned using specific primers designed from the known sequence of the fusaricidin gene cluster in strain SC2. This led to the identification of a 31,824 bp DNA sequence containing eight open reading frames (ORFs) believed to be involved in fusaricidin biosynthesis. hep.com.cn Similarly, the fusaricidin BGC in P. polymyxa PKB1 was found to span 32.4 kb and includes a large ORF, fusA, which encodes a six-module nonribosomal peptide synthetase (NRPS). nih.govresearchgate.net

A comparative analysis of the fusaricidin BGCs from different strains, such as A21, SC2, and PKB1, has revealed a high degree of similarity in their architecture and gene sequences. hep.com.cn However, some variations have been noted; for example, the fusTE gene, found at the 3' boundary of the BGC in strain PKB1, is absent in strain A21, suggesting it is not essential for fusaricidin synthesis. hep.com.cn The cloning of these gene clusters is often achieved through PCR-based approaches using degenerate primers that target conserved motifs within peptide synthetase genes. nih.gov

P. polymyxa StrainBGC Size (kb)Key Genes/FeaturesGenBank Accession No.
A2131.8248 ORFs, lacks fusTEKT377184
PKB132.47 ORFs including fusA and fusTEEF451155.3
SC2Not specifiedSimilar architecture to A21EU431181.2

Targeted Gene Disruption and Mutagenesis

To confirm the function of specific genes within the fusaricidin BGC, researchers employ targeted gene disruption and mutagenesis techniques. A significant breakthrough in this area was the development of a modified PCR targeting mutagenesis protocol to create a mutation in the fusA gene of P. polymyxa PKB1. nih.govnih.gov In this method, a segment of the fusA gene was replaced by a disruption cassette containing antibiotic resistance genes. nih.govresearchgate.net The successful disruption of fusA resulted in the complete loss of antifungal activity against the fungus Leptosphaeria maculans, providing direct evidence for the essential role of fusA in fusaricidin biosynthesis. nih.govnih.govresearchgate.net This reverse genetics approach has been crucial for functionally characterizing the fusaricidin synthetase. nih.gov More recent studies have also utilized CRISPR-Cas9 technology for targeted gene disruption in P. polymyxa, offering a highly specific tool for functional analysis of genes involved in secondary metabolite production. aimspress.com

Transcriptional Analysis (e.g., RT-PCR, qRT-PCR)

Transcriptional analysis methods like Reverse Transcription PCR (RT-PCR) and quantitative Real-Time PCR (qRT-PCR) are used to study the expression levels of genes within the fusaricidin BGC under different conditions. researchgate.net These techniques allow researchers to understand the regulatory mechanisms governing fusaricidin production. For example, qRT-PCR has been used to quantify the mRNA levels of fusaricidin synthesis genes in P. polymyxa SC2, providing insights into how environmental cues or interactions with other organisms might influence antibiotic production. researchgate.net Furthermore, qRT-PCR has been employed to analyze the expression of defense-related genes in plants, such as tomato, in response to treatment with fusaricidin extract. hep.com.cn This revealed that fusaricidin can induce the expression of pathogenesis-related (PR) proteins, suggesting a dual role for the compound in both direct antagonism and induction of host resistance. hep.com.cn

Analytical Chemistry Techniques for Structural and Quantitative Analysis

A suite of powerful analytical chemistry techniques is indispensable for the isolation, structural elucidation, and quantification of this compound and its analogs.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS/MS, MALDI-TOF MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of fusaricidins from complex culture extracts. nih.govfrontiersin.orgasm.org Reversed-phase HPLC, often using a C18 column, effectively separates the different fusaricidin analogs based on their hydrophobicity. asm.org The separated compounds can then be detected by UV absorbance, typically at 210 or 220 nm. frontiersin.orgasm.org

Mass spectrometry (MS) is invariably coupled with HPLC (LC-MS) for the identification and structural characterization of fusaricidins. Techniques like tandem mass spectrometry (MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly powerful. frontiersin.orgacs.orgnih.gov In MS/MS analysis, specific ions are selected and fragmented to generate a characteristic pattern that aids in structure elucidation. For instance, the fragmentation of protonated fusaricidin LI-F07a (m/z 931.81) yields ions corresponding to the 15-guanidino-3-hydroxypentadecanoic acid side chain and the cyclic hexadepsipeptide core. frontiersin.org MALDI-TOF MS has been instrumental in characterizing the complex of fusaricidin variants produced by a single strain, identifying over 20 different forms in P. polymyxa-M1. acs.orgnih.gov LIFT-MALDI-TOF/TOF product ion spectra provide detailed sequence information by analyzing fragment ions. nih.govresearchgate.net Furthermore, a sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the quantitative determination of this compound in biological matrices like mouse plasma and tissues. usda.gov

TechniqueApplication in this compound ResearchKey Findings/Capabilities
HPLCSeparation and purification of fusaricidin analogs from crude extracts. frontiersin.orgasm.orgAllows for the isolation of individual fusaricidin compounds for further analysis. nih.gov
LC-MS/MSIdentification and structural characterization of fusaricidin analogs. frontiersin.org Quantitative analysis in biological samples. usda.govProvides molecular weight and fragmentation patterns for structural elucidation. frontiersin.org Enables pharmacokinetic studies. usda.gov
MALDI-TOF MSRapid characterization of the fusaricidin complex produced by a strain. acs.orgnih.gov Detailed sequence analysis via LIFT-TOF/TOF. nih.govIdentified over 20 fusaricidin variants from a single strain. acs.orgnih.gov Elucidated fragmentation patterns and sequences. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the three-dimensional structure of molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, NOESY, and HMBC, is used to piece together the complex structure. nih.govbeilstein-journals.org These experiments reveal correlations between different atoms within the molecule, allowing for the determination of the amino acid sequence and the structure of the fatty acid side chain. beilstein-journals.org For example, HMBC correlations can link the carbonyl carbon of one amino acid to the alpha-proton of the next, establishing the peptide sequence. beilstein-journals.org The absolute configuration of the amino acid residues is typically determined by chiral HPLC analysis of the acid hydrolysate of the molecule. nih.gov The collective data from MS and NMR experiments led to the definitive structural elucidation of this compound as a hexadepsipeptide with a 15-guanidino-3-hydroxypentadecanoic acid side chain. nih.gov

Omics Technologies in Mechanistic Studies

Advanced "omics" technologies provide a comprehensive view of the molecular responses induced by this compound, enabling a deeper understanding of its mechanism of action. By simultaneously analyzing large sets of biological molecules like proteins, transcripts, and metabolites, researchers can construct a detailed picture of the cellular pathways perturbed by the compound.

Proteomics for Investigating Protein Expression and Pathways

Proteomics, the large-scale study of proteins, offers critical insights into the functional consequences of this compound exposure at the cellular level. This methodology allows for the identification and quantification of differentially expressed proteins, revealing the key molecular players and pathways involved in the cellular response.

Research into the effects of this compound on Bacillus subtilis has incorporated protein-protein interaction data to elucidate its mechanism. nih.gov Studies have shown that the cellular response to this compound involves a two-component system (TCS). nih.govresearchgate.net This system, which is activated upon treatment, includes modules related to the dynamics of the cellular membrane and detoxification processes involving phosphorylation and dephosphorylation. nih.govresearchgate.net A key protein identified in this response is the transmembrane protein YuaF, which is believed to play a role in maintaining membrane integrity during cellular stress. nih.govresearchgate.net Analysis of proteomic data helps to build networks that link differentially expressed proteins to specific biological functions and canonical pathways, such as those involved in cellular development, free radical scavenging, and DNA repair. frontiersin.org This network analysis is crucial for understanding how cells attempt to counteract the stress induced by this compound. nih.govresearchgate.net

Transcriptomics (e.g., Microarray Analysis) for Gene Expression Profiling

Transcriptomics provides a snapshot of the gene activity within a cell at a specific moment by measuring the expression levels of thousands of genes simultaneously. cd-genomics.com Techniques like DNA microarray analysis have been instrumental in profiling the global transcriptional response of microorganisms like Bacillus subtilis to this compound treatment. nih.govqima-lifesciences.com

In one study, DNA microarrays were used to track changes in gene expression in B. subtilis at 5, 20, and 170 minutes after the addition of this compound. nih.gov The results revealed a rapid and dynamic genetic response. nih.gov

Key Transcriptomic Findings:

Rapid Induction (5 minutes): Within the first 5 minutes of exposure, 18 genes were induced by more than three-fold. nih.gov Notably, two-thirds of these genes are regulated by σʷ (sigma W), an extracytoplasmic function (ECF) sigma factor that responds to membrane damage. nih.gov The most significant response was the induction of the yuaFGI operon (9.3- to 29-fold), which is involved in maintaining membrane integrity. nih.gov

Sustained Response (20 and 170 minutes): At the later time points, 415 genes were significantly induced. nih.gov A large proportion of these genes are regulated by SigA, the primary sigma factor essential for cell growth, and are associated with known antibiotic-responsive stimulons. plos.org

Pathway Modulation: The transcriptional changes indicated that this compound treatment affects several metabolic pathways, including those for ion transport, amino acid transport, and nucleotide metabolism. nih.gov

The table below summarizes the key gene expression changes in B. subtilis following treatment with this compound, as identified by microarray analysis. nih.govplos.org

Time PointNumber of Induced Genes (>3-fold)Key Regulon/FactorNotable Induced Genes/OperonsAffected Pathways
5 minutes18σʷ (Sigma W)yuaFGI operon, spo0M, pksAMembrane stress response, Ion transport
20 minutes415SigAGenes regulated by YsiA, antibiotic-responsive stimulonsFatty acid & histidine degradation (increased)
170 minutes415SigAAntibiotic-responsive stimulonsGlucose decomposition & gluconeogenesis (repressed)

Metabolomics for Understanding Metabolic Shifts

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. This approach can reveal how this compound alters the metabolic state of a cell. creative-proteomics.com By analyzing the flux of metabolites, researchers can identify which metabolic pathways are activated or suppressed in response to the compound. creative-proteomics.commetwarebio.com

Studies combining transcriptomic and metabolic analysis have shown that this compound exposure leads to significant metabolic reprogramming in B. subtilis. nih.govplos.org The treatment was found to increase the catabolism of fatty acids and amino acids, such as histidine. nih.govplos.org Conversely, it strongly repressed central carbon metabolism pathways, including glucose decomposition and gluconeogenesis. nih.govplos.org These findings suggest that the cell shifts its energy and resource utilization in an attempt to survive the stress induced by this compound. The genes controlling these metabolic pathways, such as those regulated by CggR (glucose catabolism) and YqzB (gluconeogenesis), were found to be significantly changed after treatment. nih.govplos.org

The table below outlines the primary metabolic shifts observed in B. subtilis when treated with this compound. nih.govplos.org

Metabolic ProcessEffect of this compoundAssociated Regulatory Proteins
Fatty Acid CatabolismIncreasedYsiA
Amino Acid Catabolism (e.g., Histidine)IncreasedYsiA
Glucose DecompositionRepressedCggR
GluconeogenesisRepressedYqzB

Microscopic and Imaging Techniques for Cellular Observations (e.g., Optical Microscopy)

Microscopic and imaging techniques are fundamental tools for directly observing the effects of chemical compounds on cell structure and morphology. nih.gov Optical microscopy, in particular, offers a range of methods to visualize cells in both living and fixed states, providing direct evidence of a compound's mechanism of action. plos.org

Given that the primary target of this compound appears to be the cell membrane, microscopy is invaluable for observing the resulting cellular damage. nih.govplos.org Techniques that enhance the contrast of unstained and transparent samples, such as live cells, are especially useful. plos.org

Fluorescence Microscopy: This powerful technique uses fluorescent probes to label specific cellular components. frontiersin.orgresearchgate.net For instance, by using fluorescent dyes that bind to DNA but cannot cross the intact membrane of a healthy cell (e.g., Propidium Iodide), researchers can visualize membrane permeabilization—a hallmark of membrane-active agents like this compound. An increase in fluorescent signal inside the cell would indicate compromised membrane integrity.

Confocal Microscopy: This advanced form of fluorescence microscopy provides high-resolution, three-dimensional images by eliminating out-of-focus light. plos.orgfrontiersin.org It would allow for detailed visualization of the localization of this compound (if labeled) or its precise effects on the structure of the cell membrane and other organelles.

These imaging techniques provide crucial, direct visual confirmation of the cellular damage and physiological stress suggested by the data from omics technologies. metwarebio.comnih.gov

Future Perspectives in Fusaricidin a Research

Elucidating Unexplored Biosynthetic Pathways and Regulatory Networks

The biosynthesis of fusaricidins is orchestrated by a non-ribosomal peptide synthetase (NRPS) encoded by the fusGFEDCBA operon. apsnet.org While this core pathway is established, the intricate regulatory networks governing its expression remain only partially understood, presenting a significant frontier for future research. apsnet.orgnih.gov

Current knowledge indicates that fusaricidin production is controlled by a complex signaling cascade involving the proteins KinB, Spo0A, and AbrB. apsnet.orgnih.gov The regulator AbrB acts as a repressor, directly binding to the promoter of the fus gene cluster to inhibit its transcription. apsnet.orgresearchgate.net This repression is relieved by the protein Spo0A, which, when phosphorylated by the kinase KinB, binds to the abrB promoter, thereby inhibiting the production of the AbrB repressor. apsnet.orgnih.gov This regulatory mechanism elegantly links fusaricidin synthesis with the process of sporulation in P. polymyxa. apsnet.org

However, the complete regulatory web is likely more complex. Future investigations are expected to identify additional transcription factors and signaling molecules that modulate fusaricidin biosynthesis in response to various environmental cues. Genome mining of unique microbial strains, such as those isolated from extreme environments like deep caves, has revealed novel biosynthetic gene clusters with similarities to known pathways, suggesting the existence of undiscovered variations in fusaricidin biosynthesis. researchgate.netvu.lt A deeper understanding of these novel and existing regulatory circuits is vital for developing strategies to enhance fusaricidin production. apsnet.org

Table 1: Key Genes and Proteins in Fusaricidin A Biosynthesis and Regulation

ComponentTypeFunctionCitation
fusGFEDCBAOperonEncodes the enzymes responsible for fusaricidin synthesis. apsnet.orgnih.gov
FusANon-Ribosomal Peptide Synthetase (NRPS)A large, multi-modular enzyme that synthesizes the cyclic peptide core of fusaricidin. nih.govfrontiersin.orgnih.gov
KinB (Kin4833)Histidine KinasePhosphorylates and activates Spo0A, initiating the regulatory cascade. apsnet.orgnih.gov
Spo0ATranscription RegulatorInhibits the transcription of the abrB gene. apsnet.orgnih.govasm.org
AbrBTranscription RegulatorRepresses the transcription of the fus operon by binding to its promoter. apsnet.orgnih.govresearchgate.net

Discovery of Novel Fusaricidin Analogues from Diverse Microbial Sources

The fusaricidin family is known to encompass a range of structural analogues, with at least 14 distinct members reported. apsnet.orgfrontiersin.org These analogues typically share a conserved 15-guanidino-3-hydroxypentadecanoic acid (GHPD) side chain but differ in the amino acid composition of their cyclic hexapeptide core. nih.govfrontiersin.orgbeilstein-journals.org The ongoing exploration of microbial biodiversity continues to yield new additions to this family.

Recent research has led to the isolation and characterization of previously unknown fusaricidins, such as Fusaricidin E and Fusaricidin F, from Paenibacillus sp. strains. beilstein-journals.org These discoveries often arise from screening microorganisms isolated from unique ecological niches, including the rhizosphere and even extreme environments like deep caves. vu.ltnih.gov For instance, endophytic Paenibacillus polymyxa strains isolated from plants have been identified as producers of fusaricidin-type compounds. scielo.br These findings underscore the vast, untapped potential of diverse microbial ecosystems as a source for novel bioactive molecules. The structural variations in these new analogues could translate to altered bioactivity profiles, offering potential advantages over known fusaricidins.

Advanced Engineering of Producer Strains for Enhanced Bioactivity and Production

Genetic and metabolic engineering of producer strains, primarily Paenibacillus polymyxa, represents a powerful strategy for improving both the yield and the properties of fusaricidins. nih.govfrontiersin.org One promising approach involves the targeted modification of the FusA synthetase, the multi-modular enzyme responsible for assembling the peptide portion of the molecule. nih.govfrontiersin.orgresearchgate.netnih.gov

Researchers have successfully engineered strains of P. polymyxa by deleting specific modules within the FusA enzyme. nih.govfrontiersin.org This "synthetase engineering" has led to the creation of novel fusaricidin derivatives. For example, the deletion of the sixth module of FusA resulted in the production of a new compound, [ΔAla⁶] LI-F07a, which exhibited a remarkable one-fold increase in antifungal activity compared to the parent molecule, fusaricidin LI-F07a. nih.govfrontiersin.orgnih.gov The fermentation yield of this new analogue reached approximately 55 mg/L. nih.govnih.gov

Table 2: Examples of Engineered Fusaricidin Production

Engineering StrategyTargetResulting CompoundEnhanced PropertyCitation
Module Deletion in FusA6th module of FusA synthetase[ΔAla⁶] LI-F07a1-fold increase in antifungal activity nih.govfrontiersin.orgnih.gov
Disruption of Negative RegulatorabrB geneThis compoundOverproduction of fusaricidin apsnet.org

Deeper Characterization of Inter-Kingdom Interactions Mediated by this compound

This compound does not exist in an ecological vacuum. It is a key mediator of complex interactions between its producing bacterium, Paenibacillus polymyxa, and other organisms, particularly fungi and plants. nih.govresearchgate.netnih.gov While its direct antifungal activity against pathogens like Fusarium oxysporum is well-documented, the broader ecological implications of these interactions are still being uncovered. nih.govmdpi.com

Future research aims to provide a more detailed understanding of these inter-kingdom dynamics. For example, fusaricidin has been shown to induce systemic resistance in plants. mdpi.com Application of fusaricidin to cucumber plants triggered the salicylic (B10762653) acid (SA) signaling pathway, a key component of plant defense, thereby protecting the plant against Fusarium wilt. mdpi.com This suggests that fusaricidin acts not only as a direct weapon against fungi but also as a signal that primes the plant's own immune system.

Furthermore, P. polymyxa produces a variety of other bioactive compounds, including volatile organic compounds, which can also influence plant growth and defense. nih.govmdpi.com Understanding how this compound's activity is integrated with the effects of these other metabolites is crucial for a holistic view of its role in the rhizosphere. A deeper characterization of these chemical and molecular dialogues will be essential for optimizing the use of P. polymyxa as a biocontrol agent. researchgate.netnih.gov

Synergistic Effects of this compound with Other Bioactive Compounds

An exciting avenue of future research lies in the exploration of this compound's synergistic interactions with other antimicrobial agents. Synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, can enhance efficacy and potentially reduce the development of resistance.

Studies have revealed that fusaricidins exhibit a synergistic antifungal effect when combined with azole-based antifungal agents such as ketoconazole, clotrimazole, and miconazole. clockss.org This finding is particularly significant as it could lead to more effective combination therapies against fungal infections.

Furthermore, synergy has been observed between fusaricidin and other compounds produced by the same Paenibacillus strain. google.comgoogle.com For instance, compositions containing fusaricidins along with other lipopeptides like Paeniserines and Paeniprolixins have demonstrated synergistic antifungal activity. google.comgoogle.com This suggests that the natural cocktail of metabolites produced by Paenibacillus may be more potent than any single compound in isolation. Investigating these synergistic relationships more thoroughly could pave the way for the development of highly effective, multi-component biofungicides.

Q & A

Basic Research Questions

Q. What are the primary methodologies for isolating and purifying Fusaricidin A from microbial sources, and how can researchers validate purity?

  • Answer : this compound is typically isolated from Paenibacillus polymyxa cultures using solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques like HPLC or flash column chromatography. Purity validation requires NMR spectroscopy for structural confirmation and LC-MS to assess homogeneity . Ensure reproducibility by documenting solvent ratios, column parameters, and calibration standards.

Q. How can researchers confirm this compound’s antifungal activity in vitro, and what controls are essential for robust results?

  • Answer : Use standardized assays such as broth microdilution (CLSI guidelines) against fungal strains (e.g., Candida albicans). Include positive controls (e.g., amphotericin B) and negative controls (solvent-only wells). Quantify minimum inhibitory concentrations (MICs) with triplicate replicates and statistical analysis (e.g., ANOVA) to address variability .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure, and how should data contradictions be resolved?

  • Answer : Combine NMR (¹H, ¹³C, 2D-COSY) for backbone analysis and HR-MS for molecular weight confirmation. If spectral data conflicts with literature (e.g., unexpected peaks), cross-validate with X-ray crystallography or re-isolate the compound to rule out degradation .

Advanced Research Questions

Q. How can researchers investigate this compound’s mechanism of action against bacterial membranes while addressing contradictory bioactivity data across studies?

  • Answer : Employ fluorescence microscopy with membrane-specific dyes (e.g., DiSC₃(5)) to visualize membrane disruption. For conflicting results (e.g., variable MICs), analyze strain-specific lipid composition via LC-MS and correlate with this compound’s lipophilicity (logP calculations) . Use isogenic mutant strains to test hypotheses about resistance mechanisms.

Q. What experimental designs are suitable for studying this compound’s synergistic effects with other antibiotics, and how should data be interpreted?

  • Answer : Conduct checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For ambiguous synergy/antagonism outcomes (e.g., FICI = 1), validate with time-kill curves and transcriptomic profiling to identify gene expression changes under combinatorial treatment .

Q. How can in silico modeling be integrated with in vitro data to predict this compound’s structure-activity relationships (SARs)?

  • Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., bacterial DnaK). Validate predictions by synthesizing analogs with modified lipid tails and testing bioactivity. Address discrepancies (e.g., predicted vs. observed IC₅₀) via molecular dynamics simulations .

Q. What strategies are recommended for resolving contradictions in this compound’s biosynthetic gene cluster (BGC) annotations across genomic studies?

  • Answer : Re-annotate BGCs using antiSMASH 7.0 with strict substrate specificity rules. Compare with heterologous expression data (e.g., E. coli expression systems) to confirm gene function. If annotation conflicts persist (e.g., nonribosomal peptide synthase domains), perform gene knockout and LC-MS metabolomic profiling .

Methodological Best Practices

  • Data Reproducibility : Document chromatographic gradients, instrument settings, and statistical models in supplementary materials. Use Open Science Framework (OSF) for raw data sharing .
  • Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses when reconciling conflicting data .
  • Ethical Reporting : Disclose strain sources (e.g., DSMZ catalog numbers) and adhere to MIBiG standards for BGC annotations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.